

Propyl sulfide spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *Propyl sulfide*

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An In-depth Technical Guide to the Spectroscopic Data of **Propyl Sulfide**

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **propyl sulfide** (also known as **dipropyl sulfide** or 1-(propylsulfanyl)propane).

Propyl Sulfide: A Snapshot

Propyl sulfide ($C_6H_{14}S$) is an organic sulfide with the chemical structure $CH_3CH_2CH_2SCH_2CH_2CH_3$.^[1] It is a volatile liquid with a characteristic odor. Spectroscopic analysis provides a fingerprint for its unique structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopic Data

The proton NMR spectrum of **propyl sulfide** is relatively simple, showing three distinct signals corresponding to the three non-equivalent sets of protons in the propyl chains.

Assignment	Chemical Shift (ppm)	Solvent
-S-CH ₂ -CH ₂ -CH ₃ (A)	~2.48	CDCl ₃
-S-CH ₂ -CH ₂ -CH ₃ (B)	~1.60	CDCl ₃
-S-CH ₂ -CH ₂ -CH ₃ (C)	~0.99	CDCl ₃

Table 1: ¹H NMR chemical shifts for **propyl sulfide**.[\[2\]](#)

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Assignment	Chemical Shift (ppm)	Solvent
-S-CH ₂ -CH ₂ -CH ₃	34.3	Not specified
-S-CH ₂ -CH ₂ -CH ₃	23.2	Not specified
-S-CH ₂ -CH ₂ -CH ₃	13.4	Not specified

Table 2: ¹³C NMR chemical shifts for **propyl sulfide**.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- For ¹H NMR, accurately weigh approximately 5-20 mg of **propyl sulfide**. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[\[3\]](#)[\[4\]](#)
- Dissolve the sample in approximately 0.6-0.75 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[\[3\]](#)[\[5\]](#) Common solvents for nonpolar compounds include CDCl₃ and benzene-d₆.[\[5\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[\[3\]](#)

- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a depth of at least 4.5 cm.^[4] If any solid impurities are present, filter the solution through a cotton or glass wool plug in a pipette.^{[4][5]}
- Wipe the outside of the NMR tube and cap it securely.^[3]

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.^[3]
- "Shimming" is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.^[3]
- The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).^[3]
- Set the acquisition parameters, such as the number of scans and relaxation delay, and begin the experiment. For ¹³C NMR, a sufficient number of scans and an adequate relaxation delay are crucial due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
^{[6][7]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2960-2870	C-H stretch (alkane)	Strong
1465	C-H bend (alkane)	Medium
1250	C-S stretch	Medium

Table 3: Key IR absorption bands for **propyl sulfide**.

Experimental Protocol for Liquid Sample IR Spectroscopy

For a pure liquid sample ("neat"), the thin-film method is commonly used:

- Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[\[8\]](#) If necessary, clean them with a volatile solvent like acetone and allow them to dry completely.[\[8\]](#)
- Using a pipette, place one or two drops of liquid **propyl sulfide** onto the face of one salt plate.[\[8\]](#)[\[9\]](#)
- Place the second salt plate on top of the first, spreading the liquid into a thin, even film between the plates.[\[8\]](#)[\[9\]](#)
- Place the "sandwich" of plates into the sample holder of the IR spectrometer.[\[8\]](#)
- Acquire the IR spectrum.
- After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to the desiccator.[\[8\]](#)

Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where a drop of the liquid is placed directly on the ATR crystal.[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Relative Abundance
118	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{CH}_3]^+$ (Molecular Ion)	Present
89	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{SCH}_2]^+$ or $[\text{M} - \text{C}_2\text{H}_5]^+$	High
75	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{S}]^+$	Moderate
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$	High (often the base peak)
41	$[\text{C}_3\text{H}_5]^+$	High

Table 4: Major fragmentation peaks in the electron ionization mass spectrum of **propyl sulfide**.
[12][13]

Experimental Protocol for GC-MS of Volatile Compounds

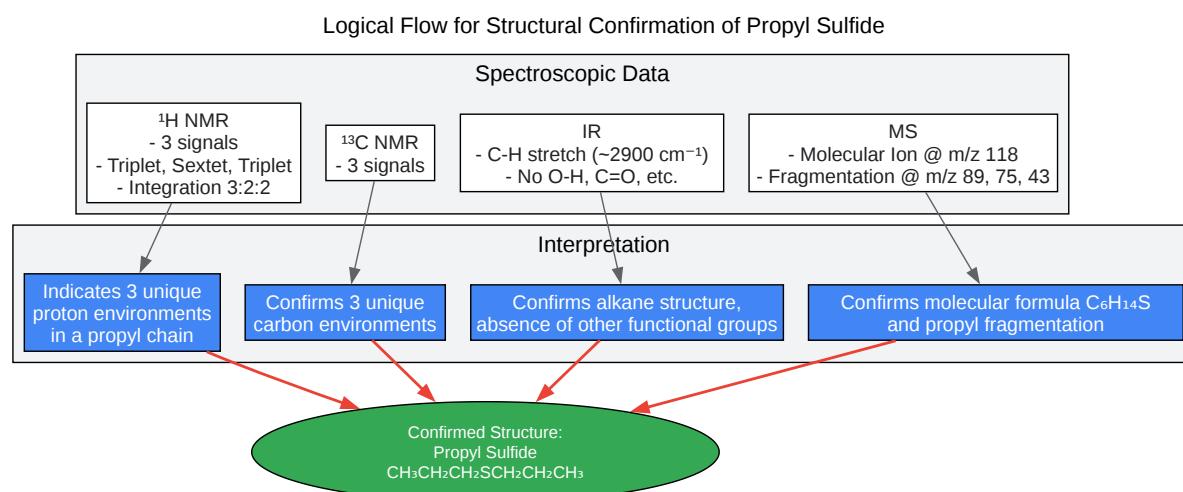
Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile compounds like **propyl sulfide**.[14][15]

- **Sample Introduction:** A small volume of the liquid sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[16]
- **Ionization:** As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.[16][17]
- **Fragmentation:** The high energy of the molecular ions causes them to be unstable, and they fragment into smaller, characteristic charged ions and neutral radicals.[17] The fragmentation of sulfides often involves cleavage of the C-S bonds and cleavage within the alkyl chains.[16][18]

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Structural Confirmation

The combination of these spectroscopic techniques provides unambiguous confirmation of the structure of **propyl sulfide**.

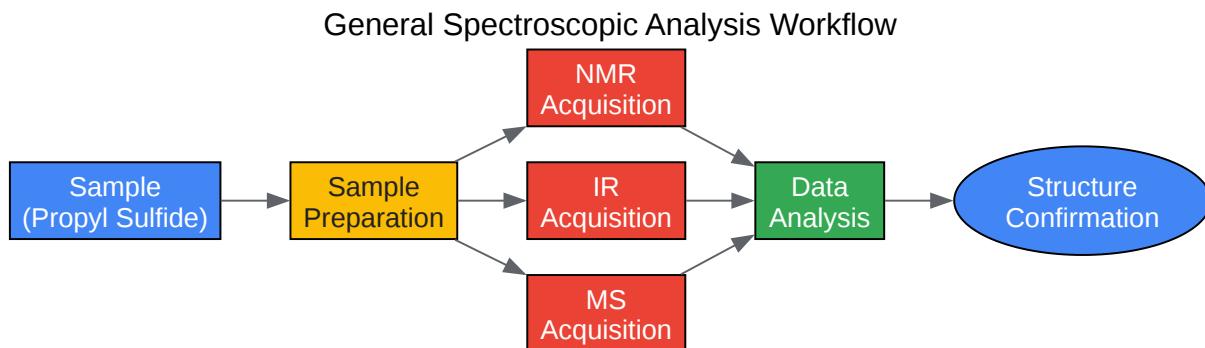


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Caption: Logical flow for the structural confirmation of **propyl sulfide**.

General Experimental Workflow

The overall process for the spectroscopic analysis of a chemical compound like **propyl sulfide** follows a standardized workflow from sample acquisition to final structural determination.



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Caption: General workflow for spectroscopic analysis.

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